molecular formula C11H11NO5S B14357863 7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate CAS No. 95920-56-2

7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate

Cat. No.: B14357863
CAS No.: 95920-56-2
M. Wt: 269.28 g/mol
InChI Key: IQMQFALAHLUGNS-UHFFFAOYSA-N
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Description

7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate is a chemical compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-2-oxo-2H-1,3-benzoxathiol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoxathiol derivatives.

Scientific Research Applications

7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-oxo-2H-1,3-benzoxathiol-5-yl dimethylcarbamate is unique due to the presence of both oxygen and sulfur atoms in its benzoxathiol ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

CAS No.

95920-56-2

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C11H11NO5S/c1-12(2)10(13)16-6-4-7(15-3)9-8(5-6)18-11(14)17-9/h4-5H,1-3H3

InChI Key

IQMQFALAHLUGNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC(=C2C(=C1)SC(=O)O2)OC

Origin of Product

United States

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